H-His(Trt)-OH, also known as N-im-Trityl-L-histidine, is a derivative of the amino acid L-histidine. It has the chemical formula C25H23N3O2 and a CAS number of 35146-32-8. The "Trt" group attached to the histidine molecule is a triphenylmethyl group, which provides certain chemical properties useful in research applications [].
H-His(Trt)-OH is a valuable building block in the field of peptide synthesis. The trityl group acts as a protecting group for the imidazole side chain of histidine, preventing unwanted reactions while allowing the formation of peptide bonds with other amino acids. Once the peptide chain is assembled, the trityl group can be selectively removed using acidic conditions, revealing the free histidine side chain in the final product [, ].
H-His(Trt)-OH can be used as a probe to study protein-protein interactions. The trityl group can be modified with various functional groups that can selectively bind to specific targets on other proteins. By analyzing the binding affinity and specificity of these modified H-His(Trt)-OH molecules, researchers can gain valuable insights into the interactions between different proteins [].
Due to its ability to modify the properties of histidine, H-His(Trt)-OH holds potential applications in drug discovery. By incorporating this derivative into peptides or small molecules, researchers can explore how these modifications affect the biological activity and pharmacokinetic properties of potential drug candidates [].
H-His(Trt)-OH, also known as 1-(Triphenylmethyl)-L-histidine, is a derivative of the amino acid L-histidine. It has the molecular formula C25H23N3O2 and a molecular weight of 397.47 g/mol. This compound is characterized by the presence of a trityl (Trt) protecting group on the nitrogen atom of the imidazole side chain of histidine, which enhances its stability and reactivity in various
H-His(Trt)-OH itself doesn't have a known mechanism of action in biological systems. Its primary function is as a protected amino acid building block for peptide synthesis. Once incorporated into a peptide, the histidine residue within the peptide might play a role in various mechanisms depending on the specific sequence and function of the peptide. For example, histidine residues can act as acid-base catalysts or participate in metal ion binding [].
In addition, H-His(Trt)-OH can undergo deprotection to yield free L-histidine, which can then participate in further biochemical processes or reactions.
L-histidine, the parent amino acid of H-His(Trt)-OH, plays crucial roles in various biological functions including:
The modified form, H-His(Trt)-OH, retains these biological activities but is primarily used in synthetic applications due to its stability and ease of handling .
The synthesis of H-His(Trt)-OH typically involves the following steps:
H-His(Trt)-OH is primarily utilized in:
Studies have shown that H-His(Trt)-OH exhibits specific interactions when incorporated into peptides. The presence of the trityl group minimizes racemization during solid-phase peptide synthesis, allowing for more efficient coupling reactions compared to unprotected histidine derivatives. This property makes it particularly valuable in synthesizing peptides with high stereochemical fidelity . Additionally, its ability to chelate metal ions enhances its utility in biochemical assays and studies involving metal-dependent enzymes.
Several compounds are structurally related to H-His(Trt)-OH. Here are some notable examples:
Compound Name | Structure/Description | Unique Features |
---|---|---|
Fmoc-His(Trt)-OH | Fmoc-protected histidine derivative | Used widely in solid-phase peptide synthesis; less stable than Trt-protected variants. |
Boc-His(Trt)-OH | Boc-protected histidine derivative | Provides different stability and reactivity; often used for different synthetic strategies. |
His-OH | Unprotected L-histidine | More reactive but prone to racemization; less stable than protected forms. |
His(OMe)-OH | Methoxy derivative of histidine | Modifies solubility and reactivity; used in specific biochemical applications. |
H-His(Trt)-OH stands out due to its enhanced stability provided by the trityl protection during peptide synthesis, making it preferable for applications requiring high purity and minimal side reactions .